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Compound of Interest

Compound Name:
S-(2-aminoethyl) ethanethioate

hydrochloride

CAS No.: 17612-91-8

Cat. No.: B183036 Get Quote

Executive Summary
S-(2-aminoethyl) ethanethioate (commonly S-Acetylcysteamine or S-Acetylthioethanolamine)

represents a critical class of "masked" thiols. Unlike free thiols, which are prone to rapid

oxidation, disulfide scrambling, and poor membrane permeability, this thioester derivative

serves as a stable, lipophilic prodrug and a controlled chemical precursor.

This guide details the physicochemical behavior, synthesis, and application of S-(2-aminoethyl)

ethanethioate. It focuses specifically on the "Thiol Switch" mechanism—the competition

between intermolecular hydrolysis (releasing the active thiol) and intramolecular

acyl migration (forming the pharmacologically inert N-acetyl derivative).

Part 1: Molecular Architecture & Physicochemical
Properties
The utility of S-(2-aminoethyl) ethanethioate lies in its bifunctional nature: a basic primary

amine and a labile thioester.
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Property Specification

IUPAC Name S-(2-aminoethyl) ethanethioate

Common Name
S-Acetylcysteamine (HCl salt form is most

stable)

CAS Number
10352-56-4 (Hydrochloride); 1420-88-8 (Free

base)

Formula (typically stored as salt)

Molecular Weight
119.18 g/mol (Free base); 155.65 g/mol (HCl

salt)

Solubility Highly soluble in water, ethanol, DMSO.

pKa (Amine) ~8.6 (Protonated amine stabilizes the thioester)

Stability
Stable in acidic media (pH < 4). Labile in basic

media.

The "Thiol Switch" Mechanism
The core technical challenge when working with this precursor is controlling the deprotection

pathway. At physiological or basic pH, the free amine becomes nucleophilic.

Pathway A (Target): Hydrolysis releases Cysteamine (Radioprotector/Antioxidant).

Pathway B (Trap): Intramolecular rearrangement yields N-Acetylcysteamine (Biologically

inert thiol).

Critical Insight: To use this molecule as a cysteamine precursor, you must suppress Pathway B.

Part 2: Synthesis & Preparation[1]
Direct acetylation of cysteamine is hazardous due to the higher nucleophilicity of the amine

over the thiol. The following protocol utilizes pH control to selectively acylate the sulfur.

Protocol 1: Selective S-Acylation of Cysteamine
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Objective: Synthesize S-(2-aminoethyl) ethanethioate HCl without forming N,S-diacetyl

byproducts.

Reagents:

Cysteamine Hydrochloride (98%)

Acetyl Chloride (AcCl) or Acetic Anhydride

Glacial Acetic Acid (Solvent/Catalyst)

Diethyl Ether (Precipitant)

Methodology:

Dissolution: Dissolve 10 mmol of Cysteamine HCl in 15 mL of glacial acetic acid. The acidic

environment ensures the amine remains protonated (

), rendering it non-nucleophilic.

Acylation: Under inert atmosphere (

), add 15 mmol of Acetyl Chloride dropwise at 0°C.

Mechanistic Note: The thiol (-SH) remains nucleophilic enough to attack the acyl chloride,

while the protonated amine is protected.

Reflux: Warm to room temperature and stir for 4 hours. (Optional: Mild heating to 40°C drives

the reaction if using acetic anhydride).

Precipitation: Pour the reaction mixture into 100 mL of cold anhydrous diethyl ether. The

product, S-(2-aminoethyl) ethanethioate hydrochloride, will precipitate as a white

crystalline solid.

Purification: Filter the solid and wash 3x with cold ether to remove excess acetylating agent.

Dry under vacuum.

Validation:
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Melting Point: 140–142°C.

IR Spectroscopy: Look for Thioester C=O stretch at ~1690

(distinct from Amide C=O at ~1650

).

Part 3: Deprotection & Reactivity Pathways
The following Graphviz diagram illustrates the competing pathways that researchers must

manage.
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Figure 1: The Reactivity Bifurcation. At neutral pH, the kinetic S->N shift dominates, trapping

the molecule as N-acetylcysteamine. To achieve the Target (Cysteamine), one must use

specific hydrolysis conditions or enzymatic cleavage.

Part 4: Applications
Radioprotection & Drug Delivery
S-acetylation increases lipophilicity, allowing the molecule to cross cell membranes via passive

diffusion. Once intracellular, cytosolic thioesterases cleave the acetyl group.

Mechanism: The released cysteamine scavenges Reactive Oxygen Species (ROS) and

forms mixed disulfides with nuclear proteins, protecting DNA from ionizing radiation.

Dosage Context: Research indicates S-acetyl derivatives have a higher therapeutic index

than free cysteamine due to improved uptake kinetics.
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Self-Assembled Monolayers (SAMs) on Gold
S-(2-aminoethyl) ethanethioate is a superior precursor for generating amino-terminated SAMs

compared to free cysteamine.

Problem: Free cysteamine in solution rapidly oxidizes to cystamine (disulfide), which forms

disordered monolayers on gold.

Solution: The S-acetyl group prevents solution-phase oxidation.

In-Situ Deprotection Protocol:

Prepare 1 mM S-acetylcysteamine in ethanol containing 50 mM

(ammonium hydroxide).

Immerse gold substrate immediately.

The base catalyzes deprotection at the interface, allowing the nascent thiolate to bind gold

(

) before it can oxidize or rearrange.

Native Chemical Ligation (NCL) Modeling
While not a ligation reagent itself, this molecule is the standard for calibrating thiol-thioester

exchange rates. It mimics the N-terminal cysteine intermediate formed during the ligation of

peptide segments.

Part 5: Experimental Data Summary
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Condition
Half-Life (

)
Major Product Mechanism

pH 2.0 (25°C) > 30 days Stable
Protonation prevents

reaction

pH 7.4 (PBS) ~5 mins N-Acetylcysteamine
Intramolecular

Shift

pH 11.0 (NaOH) < 1 min Cysteamine + Acetate
Hydroxide-mediated

Hydrolysis

Plasma (Esterases) < 10 mins Cysteamine Enzymatic Hydrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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